molecular formula C18H23NO3 B5083267 N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine

N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine

Cat. No.: B5083267
M. Wt: 301.4 g/mol
InChI Key: JJYWYYSPIZQNNN-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine is a chemical compound belonging to the phenethylamine class. This compound is characterized by the presence of methoxy groups on the phenyl rings, which can significantly influence its chemical properties and biological activities. It is structurally related to other phenethylamines, which are known for their diverse range of effects and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine typically involves the reaction of appropriate substituted benzaldehydes with amines. One common method involves the reductive amination of 3,5-dimethoxybenzaldehyde with 3-methoxyphenethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist at these receptors, leading to various physiological effects. The compound’s methoxy groups play a crucial role in its binding affinity and activity at these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methoxy groups at the 3 and 5 positions on one phenyl ring and the 3 position on the other phenyl ring provide distinct properties compared to other phenethylamines.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-20-16-6-4-5-14(9-16)7-8-19-13-15-10-17(21-2)12-18(11-15)22-3/h4-6,9-12,19H,7-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYWYYSPIZQNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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